N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine

X-ray crystallography Regioisomer identification Reference standard qualification

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine (CAS 66382-22-7; molecular formula C₁₃H₂₁N₃O₂; MW 251.32 g/mol) is a mono-nitro-reduced metabolite of the dinitroaniline herbicide pendimethalin. Also referred to as N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine, 2-amino-6-nitro-N-(1-ethylpropyl)-3,4-xylidine, 6-aminopendimethalin, and degradant p48, the compound is supplied as a reference-standard-grade material (typically ≥95% purity) for environmental fate analysis, metabolite quantitation, and degradation-pathway research.

Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
CAS No. 66382-22-7
Cat. No. B3037903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
CAS66382-22-7
Molecular FormulaC13H21N3O2
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)N
InChIInChI=1S/C13H21N3O2/c1-5-10(6-2)15-12-11(14)7-8(3)9(4)13(12)16(17)18/h7,10,15H,5-6,14H2,1-4H3
InChIKeyDKAAQXSIAFALQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine (CAS 66382-22-7): Identity and Analytical-Grade Procurement Context


N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine (CAS 66382-22-7; molecular formula C₁₃H₂₁N₃O₂; MW 251.32 g/mol) is a mono-nitro-reduced metabolite of the dinitroaniline herbicide pendimethalin . Also referred to as N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine, 2-amino-6-nitro-N-(1-ethylpropyl)-3,4-xylidine, 6-aminopendimethalin, and degradant p48, the compound is supplied as a reference-standard-grade material (typically ≥95% purity) for environmental fate analysis, metabolite quantitation, and degradation-pathway research . Its definitive structural identity—distinguishing it from the regioisomer N1-(1-ethylpropyl)-3,4-dimethyl-6-nitro-1,2-benzenediamine (CAS 121245-72-5)—has been confirmed by single-crystal X-ray diffraction [1].

Why Generic Pendimethalin Metabolite Standards Cannot Substitute for CAS 66382-22-7 in Environmental and Metabolic Studies


Pendimethalin degradation generates a structurally diverse metabolite pool including the parent di-nitro compound (MW 281.31), the fully dealkylated 3,4-dimethyl-2,6-dinitroaniline (CAS 40318-31-8), the carboxylic acid M455H001 (MW 311.29), the benzimidazole cyclization product p36, and the benzyl alcohol M455H025 (CAS 56750-76-6), among others [1]. CAS 66382-22-7 is the specific mono-nitro-reduced species retaining the intact N-(1-ethylpropyl) side chain, and its formation is both pathway- and organism-dependent: certain soil fungi produce it while others do not, and it is absent from mammalian metabolic profiles [2]. Consequently, use of an incorrect metabolite standard—whether the wrong reduction state, the dealkylated analog, or a regioisomer—yields false-negative or false-positive identifications in LC-MS/MS or GC-MS environmental monitoring workflows. The quantitative evidence below demonstrates exactly where CAS 66382-22-7 differs from its closest in-class substitutes.

Quantitative Differentiation Evidence for N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine (CAS 66382-22-7) Relative to Closest Analogs


X-ray Crystallographic Structural Confirmation Enabling Unambiguous Regioisomer Discrimination

The crystal structure of CAS 66382-22-7 was solved by single-crystal X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections, providing unambiguous atom-position evidence that the nitro group resides at the 3-position (ortho to the N2-ethylpropylamino substituent) and the primary amine at the 1-position [1]. This definitively distinguishes the compound from its regioisomer N1-(1-ethylpropyl)-3,4-dimethyl-6-nitro-1,2-benzenediamine (CAS 121245-72-5), in which the nitro and amine positions are reversed, and from all other pendimethalin degradants. Comprehensive ¹H NMR, ¹³C NMR, and IR spectroscopic data were also updated from earlier reports [1].

X-ray crystallography Regioisomer identification Reference standard qualification

Fungal Species-Dependent Production: Differential Occurrence of Mono-Nitro Reduced vs. Dealkylated Metabolite

In a controlled in vitro study, Fusarium oxysporum and Paecilomyces varioti degraded pendimethalin to two metabolites: N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine (this compound, designated metabolite II) AND 3,4-dimethyl-2,6-dinitroaniline (the fully dealkylated product, metabolite IV). In contrast, Rhizoctonia bataticola decomposed pendimethalin yielding ONLY the dealkylated metabolite IV, with no detectable formation of the mono-nitro reduced product [1]. Fungal decomposition involved both nitro reduction and dealkylation, but the pathway branching is species-specific [1].

Microbial degradation Fungal metabolism Pathway-specific biomarker

Mammalian vs. Environmental Metabolism Dichotomy: Absence in Rat Metabolism vs. Presence in Soil Microbial Systems

In a rat metabolism study using ¹⁴C-labeled pendimethalin administered at 7.3 and 37 mg/kg, the major metabolic routes involved hydroxylation of the 4-methyl and N-1-ethyl groups, oxidation of alkyl groups to carboxylic acids, cyclization, and conjugation. Critically, metabolites with one or both nitro groups reduced were NOT detected in urine, feces, or any tissues after 96 h [1]. In contrast, the mono-nitro reduced metabolite (CAS 66382-22-7) is routinely identified as a major product in soil microbial degradation systems [2], in bacterial cultures [3], and in photodegradation experiments [4].

Mammalian metabolism Environmental fate Metabolite source differentiation

Field-Relevant Degradant Profiling in Water-Seeded Rice: Quantitative Occurrence of p48 vs. Co-occurring Degradants p36 and p44

In a water-seeded rice field study using UPLC-MS/MS, three pendimethalin degradants were monitored in water, soil, and rice seedling tissue at 1, 5, and 14 days after treatment (DAT): p36 [1-(1-ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole], p44 [4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzoic acid], and p48 [4,5-dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine, i.e., CAS 66382-22-7] [1]. Degradant p36 was observed in all samples and was most abundant in soil. Degradants p36 and p44 increased in concentration in water by 14 DAT. In contrast, degradants p44 and p48 (CAS 66382-22-7) were at low concentrations or below the lowest level of quantification in water, soil, and tissue samples across all sampling points [1]. More than 50% of recovered pendimethalin remained as intact parent in rice tissue, indicating limited in-planta metabolism to any of these degradants [1].

Rice paddy environmental fate Degradant profiling UPLC-MS/MS quantitation

Photodegradation Product Profile: Major vs. Minor Photoproduct Differentiation Under UV and Sunlight

Irradiation of pendimethalin in methanol under ultraviolet light and sunlight yielded 2-amino-6-nitro-N-(1-ethylpropyl)-3,4-xylidine (CAS 66382-22-7) as a MAJOR photoproduct, alongside the dealkylated product (minor) and 2-nitroso-6-nitro-3,4-xylidine [1]. Additionally, pendimethalin underwent rapid reductive cyclization of a nitro group with the adjacent N-ethylpropyl group to form a benzimidazole product [1]. The photodecomposition pathway involves three competing processes—oxidative dealkylation, nitro reduction, and cyclization—with CAS 66382-22-7 representing the nitro-reduction branch. In a separate study, pendimethalin formulated as capsule suspension (CS) was less stable under sunlight exposure than under thermal storage at 54 ± 2 °C, and GC-MS identified 4,5-dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine as one of four photodegradation products alongside N-(1-ethylpropyl)-3-methyl-2,6-dinitroaniline, N-propyl-3,4-dimethyl-2,6-dinitroaniline, and 2,6-dinitro-3,4-dimethylaniline [2].

Photodegradation UV irradiation Environmental photolysis pathway

Synthesis Selectivity: Competing Nitrosoaldehyde Formation During Chemical Reduction of Pendimethalin

Condensation of pendimethalin with Na₂S/NaHCO₃ in methyl alcohol yields the expected mono-nitro reduced product N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine (CAS 66382-22-7) alongside a NOVEL nitrosoaldehyde formed by an internal redox reaction [1]. The formation of this side product complicates direct synthetic access to pure CAS 66382-22-7, as the two products co-elute under certain chromatographic conditions [1]. The nitrosoaldehyde structure was proposed on the basis of IR, UV, ¹H-NMR, and mass spectral studies [1].

Chemical synthesis Nitro reduction selectivity Reference material preparation

High-Value Application Scenarios for N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine (CAS 66382-22-7) Based on Quantitative Differentiation Evidence


Environmental Fate Monitoring: Source-Apportionment of Pendimethalin Degradation in Soil Microbial Systems

CAS 66382-22-7 is the definitive reference standard for quantifying the nitro-reductive branch of pendimethalin microbial degradation. Because it is produced by Fusarium oxysporum and Paecilomyces varioti but NOT by Rhizoctonia bataticola—and because the dealkylated metabolite 3,4-dimethyl-2,6-dinitroaniline is produced by all three—the ratio of these two metabolites in soil extracts provides species-level insight into the active degrading microbial community [1]. Furthermore, since mono-nitro-reduced metabolites are absent from mammalian systems [2], detection of CAS 66382-22-7 in environmental samples unambiguously signals in situ microbial or photolytic transformation rather than mammalian excretion, a critical distinction for watershed monitoring programs near agricultural operations.

Photodegradation Pathway Studies: Distinguishing Photolytic from Thermal and Microbial Transformation Routes

CAS 66382-22-7 is a major photoproduct of pendimethalin under both UV and natural sunlight, formed via the nitro-reduction branch that competes with benzimidazole cyclization and oxidative dealkylation [3]. In photolysis fate studies compliant with OECD TG 309, authentic reference material of this compound is required to calibrate LC-MS/MS or GC-MS instruments for quantifying the branching ratio between reduction, cyclization, and dealkylation pathways as a function of solvent, concentration, and irradiation wavelength [3]. Because thermal degradation (54 °C storage) does not produce this compound to the same extent as sunlight exposure, its presence also serves as a photosensitivity marker in formulated product stability testing [4].

Rice Paddy and Aquatic System Residue Monitoring: Degradant-Specific Method Validation

In water-seeded rice systems where pendimethalin is applied, three degradants (p36, p44, p48) exhibit markedly different environmental compartment distributions and temporal behaviors [5]. CAS 66382-22-7 (degradant p48) is consistently at or below LOQ across water, soil, and tissue matrices, while the benzimidazole p36 is ubiquitous and p44 accumulates in water over time [5]. Analytical methods validated for pendimethalin residue monitoring must include CAS 66382-22-7 as a calibrated analyte alongside the other degradants to avoid systematic under-reporting of the full transformation product profile. The EPA-accepted pendimethalin metabolite analytical method (MRID 49397802) achieves LOQ values of 1–10 µg/kg in soil using LC-MS/MS and GC-MS/MS [6], and inclusion of CAS 66382-22-7 in the analyte panel ensures complete degradant coverage.

Reference Standard Qualification and Regioisomer Purity Verification for Analytical Toxicology

The availability of single-crystal X-ray diffraction data (R = 0.050, 2126 reflections) [7] for CAS 66382-22-7, but not for its regioisomer CAS 121245-72-5, makes this compound the structurally verified benchmark for method development. Laboratories developing pendimethalin metabolite panels for regulatory residue analysis or human biomonitoring should procure CAS 66382-22-7 as the primary reference standard and verify its identity against published ¹H NMR, ¹³C NMR, and IR spectra [7]. The documented synthetic challenge—co-formation of a nitrosoaldehyde side product during Na₂S reduction [8]—further underscores the need for certified reference material rather than in-house synthesis for quantitative work.

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